Ethyl 2-fluoro-5-methylphenylacetate
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Overview
Description
Ethyl 2-fluoro-5-methylphenylacetate is an organic compound with the molecular formula C11H13FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-5-methylphenylacetate typically involves the esterification of 2-fluoro-5-methylphenylacetic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-fluoro-5-methylphenylacetic acid+ethanolH2SO4ethyl 2-fluoro-5-methylphenylacetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 2-fluoro-5-methylbenzoic acid.
Reduction: 2-fluoro-5-methylphenylethanol.
Substitution: 2-methoxy-5-methylphenylacetate (if methoxide is used).
Scientific Research Applications
Ethyl 2-fluoro-5-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-fluoro-5-methylphenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-methylphenylacetate can be compared with other phenylacetic acid derivatives:
Ethyl 2-chloro-5-methylphenylacetate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
Ethyl 2-fluoro-4-methylphenylacetate: The position of the methyl group is different, potentially affecting its chemical properties and applications.
Uniqueness: The unique combination of a fluorine atom and a methyl group on the aromatic ring of this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-5-methylphenyl)acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3 |
InChI Key |
XJZXZXYJMAQXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C)F |
Origin of Product |
United States |
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